molecular formula C6H4Cl2OS B11902539 1-(3,5-Dichloro-thiophen-2-yl)-ethanone

1-(3,5-Dichloro-thiophen-2-yl)-ethanone

Katalognummer: B11902539
Molekulargewicht: 195.07 g/mol
InChI-Schlüssel: KPGXBGZADBMUMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Dichloro-thiophen-2-yl)-ethanone is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the thiophene ring and an ethanone group at the 2 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3,5-Dichloro-thiophen-2-yl)-ethanone can be synthesized through several methods. One common approach involves the chlorination of thiophene followed by Friedel-Crafts acylation. The general steps are as follows:

    Chlorination of Thiophene: Thiophene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 3 and 5 positions.

    Friedel-Crafts Acylation: The chlorinated thiophene is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the ethanone group at the 2 position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and acylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,5-Dichloro-thiophen-2-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The chlorine atoms in the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Substituted thiophenes.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dichloro-thiophen-2-yl)-ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3,5-Dichloro-thiophen-2-yl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine atoms and the ethanone group can influence its reactivity and binding affinity, contributing to its overall effects.

Vergleich Mit ähnlichen Verbindungen

1-(3,5-Dichloro-thiophen-2-yl)-ethanone can be compared with other similar compounds, such as:

    1-(3,5-Dichloro-thiophen-2-yl)-methanol: Similar structure but with a hydroxyl group instead of an ethanone group.

    1-(3,5-Dichloro-thiophen-2-yl)-acetic acid: Contains a carboxylic acid group instead of an ethanone group.

    1-(3,5-Dichloro-thiophen-2-yl)-ethylamine: Features an amine group instead of an ethanone group.

Uniqueness: The presence of the ethanone group in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming various derivatives through chemical modifications.

Eigenschaften

Molekularformel

C6H4Cl2OS

Molekulargewicht

195.07 g/mol

IUPAC-Name

1-(3,5-dichlorothiophen-2-yl)ethanone

InChI

InChI=1S/C6H4Cl2OS/c1-3(9)6-4(7)2-5(8)10-6/h2H,1H3

InChI-Schlüssel

KPGXBGZADBMUMG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=C(S1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.